(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bromine atom attached to the bicyclic framework, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is typically catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Bromobicyclo[2.2.1]hept-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate its production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]hept-2-ene.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]hept-2-ene.
Oxidation: Formation of epoxides or other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Utilized in catalytic reactions to study reaction mechanisms and develop new catalytic processes
Wirkmechanismus
The mechanism of action of 2-Bromobicyclo[2.2.1]hept-2-ene primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A non-brominated analog with similar structural features but different reactivity.
7-Bromobicyclo[2.2.1]hept-2-ene: Another brominated derivative with the bromine atom at a different position.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups, used in polymer chemistry.
Uniqueness
2-Bromobicyclo[2.2.1]hept-2-ene is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its bicyclic structure also contributes to its unique chemical properties and applications .
Eigenschaften
Molekularformel |
C7H9Br |
---|---|
Molekulargewicht |
173.05 g/mol |
IUPAC-Name |
(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
YFZLLLGFQCVYCK-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C=C2Br |
Kanonische SMILES |
C1CC2CC1C=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.